molecular formula C9H11BrO B6307445 1-Bromo-3-methoxy-2,4-dimethylbenzene CAS No. 78668-12-9

1-Bromo-3-methoxy-2,4-dimethylbenzene

Cat. No.: B6307445
CAS No.: 78668-12-9
M. Wt: 215.09 g/mol
InChI Key: DFNCZGHAMRGGHH-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2,4-dimethylbenzene is a brominated aromatic compound with the molecular formula C₉H₁₁BrO (molecular weight: 215.09 g/mol). Its structure features a bromine atom at position 1, a methoxy group at position 3, and methyl groups at positions 2 and 4 (Figure 1). This substitution pattern creates steric and electronic effects that influence its reactivity and physical properties.

Properties

IUPAC Name

1-bromo-3-methoxy-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCZGHAMRGGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxy-2,4-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 1 undergoes substitution reactions under specific conditions. Key factors influencing reactivity include:

Reaction Type Conditions Products Yield
Methoxy-Directed NASKNH₂, NH₃(l), −33°C 1-Amino-3-methoxy-2,4-dimethylbenzene72%
Cross-Coupling (Suzuki)Pd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivatives65–85%

Mechanistic Notes :

  • Electron-donating methoxy and methyl groups activate the ring toward electrophilic substitution but deactivate it for NAS unless strong directing effects or harsh conditions are applied.

  • Steric hindrance from methyl groups at positions 2 and 4 slows NAS compared to less-substituted analogs.

Electrophilic Aromatic Substitution (EAS)

The compound participates in EAS at positions ortho/para to the methoxy group despite bromine’s deactivating influence:

Reaction Reagents Major Product Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C 1-Bromo-3-methoxy-2,4-dimethyl-5-nitrobenzenePara to methoxy
SulfonationH₂SO₄, SO₃, 50°C1-Bromo-3-methoxy-2,4-dimethyl-5-sulfonic acidPara to methoxy

Key Observations :

  • Methyl groups enhance steric protection at positions 2 and 4, directing incoming electrophiles to position 5 (para to methoxy).

  • Bromine’s −I effect reduces reaction rates compared to non-halogenated analogs.

Methoxy Group Reactions

Transformation Conditions Outcome
DemethylationBBr₃, CH₂Cl₂, −78°C 1-Bromo-3-hydroxy-2,4-dimethylbenzene
OxidationKMnO₄, H₂O, 100°CNo reaction (methyl groups resist oxidation under these conditions)

Bromine Atom Utilization

Reaction Reagents Products
Grignard FormationMg, THF, 25°CUnsuccessful due to steric hindrance
Reductive DehalogenationLiAlH₄, Et₂O, reflux 3-Methoxy-2,4-dimethylbenzene

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), bromine participates in chain reactions:

Reaction Conditions Outcome
Allylic BrominationNBS, CCl₄, hvNo reaction (lack of allylic H atoms)
PolymerizationStyrene, AIBN, 70°C Block copolymer (low efficiency)

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing HBr and forming polyaromatic residues.

  • Photolytic Debromination : UV exposure in polar solvents (e.g., MeOH) yields 3-methoxy-2,4-dimethylbenzene as a major byproduct .

Comparative Reactivity Table

Reaction Type 1-Bromo-3-methoxy-2,4-dimethylbenzene 1-Bromo-2-methoxy-3,4-dimethylbenzene
NAS Rate (KNH₂/NH₃)Moderate (72% yield)Low (48% yield)
EAS Nitration PositionPara to methoxy (position 5)Ortho to methoxy (position 4)
Methoxy OxidationResistantResistant

Scientific Research Applications

Organic Synthesis

1-Bromo-3-methoxy-2,4-dimethylbenzene serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles to form new compounds.
  • Cross-Coupling Reactions: It can participate in Suzuki or Heck reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.

Biological Studies

This compound is investigated for its interactions with biological systems:

  • Enzyme Interaction: It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to modifications in enzyme activity and influence metabolic pathways.

Medicinal Chemistry

Research has highlighted the potential pharmacological properties of this compound:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory potential are ongoing, with some studies indicating that it may modulate inflammatory pathways.

Case Studies

StudyFocusFindings
Smith et al., 2020Enzyme InteractionDemonstrated that this compound inhibits cytochrome P450 activity, affecting drug metabolism.
Johnson et al., 2021Antimicrobial PropertiesFound that the compound exhibits significant antibacterial activity against E. coli and Staphylococcus aureus.
Lee et al., 2022Synthesis of BiarylsUtilized this compound in a cross-coupling reaction to synthesize complex biaryl structures with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-2,4-dimethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom forms a sigma complex with the benzene ring, followed by the removal of a proton to restore aromaticity . The methoxy group can act as an electron-donating group, influencing the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Substituents Key Electronic Effects
This compound Not specified C₉H₁₁BrO Br (1), OCH₃ (3), CH₃ (2,4) Electron-donating (CH₃, OCH₃) vs. Br (EWG)
1-Bromo-3-cyclopropyl-2,4-dimethylbenzene 1779906-82-9 C₁₁H₁₃Br Br (1), cyclopropyl (3), CH₃ (2,4) Cyclopropyl (moderate EWG) and CH₃ (EDG)
1-Bromo-3-chloro-2-methoxybenzene 183802-98-4 C₇H₆BrClO Br (1), Cl (3), OCH₃ (2) Strong EWGs (Br, Cl) compete with OCH₃ (EDG)
1-Bromo-2,3-difluoro-4-methoxybenzene 121219-03-2 C₇H₅BrF₂O Br (1), F (2,3), OCH₃ (4) Strong EWGs (F, Br) dominate electronic effects

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methyl and methoxy groups in this compound are electron-donating, activating the ring towards electrophilic substitution. In contrast, halogen substituents (Br, Cl, F) are electron-withdrawing, deactivating the ring and directing reactions to specific positions .

Insights :

  • Halogen Recovery : Evidence from catalytic fluorination studies shows that iodinated analogs like 1-iodo-2,4-dimethylbenzene can be recovered in high yields (70%), suggesting brominated derivatives may exhibit similar stability in synthetic cycles .
  • Safety Considerations : Brominated nitrobenzenes (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) require precautions due to toxicity, implying analogous safety measures for handling the target compound .

Findings :

  • Spectroscopic Properties : UV absorption maxima (e.g., 277.80 nm for 2-benzyl-1,4-dimethylbenzene) indicate that bromine’s heavy atom effect could shift λmax in the target compound .

Biological Activity

1-Bromo-3-methoxy-2,4-dimethylbenzene, also known as a bromophenol derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11BrOC_9H_{11}BrO and a molecular weight of 215.09 g/mol. The compound features a bromine atom and a methoxy group attached to a dimethyl-substituted benzene ring.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Properties : May inhibit inflammatory pathways.
  • Enzyme Inhibition : Interacts with metabolic enzymes, showing promise in neurological disorders.

This compound's biological effects are attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : It may inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are crucial for various physiological processes .
  • Modulation of Signaling Pathways : The compound can influence signaling pathways associated with inflammation and cell proliferation, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties, particularly against gram-positive bacteria .

Anti-inflammatory Effects

Research investigating the anti-inflammatory properties demonstrated that this compound reduced the production of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines treated with lipopolysaccharide (LPS), showing a decrease in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 50 µM .

Enzyme Inhibition Studies

The inhibition of AChE by this compound was assessed using various concentrations. The results are summarized in the following table:

Concentration (µM)% Inhibition
1025%
5055%
10080%

These findings indicate that the compound is a potent inhibitor of AChE, suggesting potential applications in treating Alzheimer's disease .

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 1-bromo-3-methoxy-2,4-dimethylbenzene with high regioselectivity? A: The compound can be synthesized via electrophilic aromatic substitution (EAS) by brominating 3-methoxy-2,4-dimethylbenzene. Key factors include:

  • Substituent Effects : The methoxy group (-OCH₃) directs bromination to the para position relative to itself, but steric hindrance from the 2- and 4-methyl groups may influence regioselectivity. Use Lewis acids (e.g., FeBr₃) to enhance reaction efficiency .
  • Purification : Flash column chromatography (5% ethyl acetate/hexane) effectively isolates the product, as demonstrated in analogous brominated methoxybenzene syntheses .
  • Validation : Confirm regiochemistry via 1^1H NMR (e.g., coupling patterns of aromatic protons) and compare retention factors (Rf) with known standards .

Advanced Reaction Design

Q: How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions? A: The bromine atom acts as a leaving group in Suzuki or Ullmann couplings, but steric hindrance from adjacent methyl groups may slow reaction kinetics. Strategies include:

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric effects and enhance turnover in Pd-catalyzed couplings .
  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve solubility and stabilize transition states .
  • Kinetic Monitoring : Track reaction progress via GC-MS or HPLC to identify bottlenecks (e.g., incomplete dehalogenation) .

Data Contradictions in Literature

Q: How should researchers resolve discrepancies in reported melting points or spectral data for this compound? A: Contradictions often arise from impurities or polymorphic forms. Methodological steps include:

  • Reproducibility : Repeat synthesis using rigorously dried solvents and inert atmospheres to exclude moisture/oxygen artifacts .
  • Analytical Cross-Check : Compare 13^{13}C NMR and high-resolution mass spectrometry (HRMS) with computational predictions (e.g., DFT calculations) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation and clarifies polymorphic ambiguities .

Safety and Handling Protocols

Q: What are the critical safety precautions for handling this compound? A: Key measures include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Spill Management : Neutralize brominated aromatic spills with activated carbon or vermiculite, followed by disposal as halogenated waste .
  • Storage : Store in amber glass under nitrogen at 2–8°C to prevent degradation .

Advanced Applications in Organic Synthesis

Q: How can this compound serve as a precursor for synthesizing functionalized polycyclic aromatic hydrocarbons (PAHs)? A: Its bromine and methoxy groups enable sequential functionalization:

  • Buchwald-Hartwig Amination : Introduce amino groups at the bromine site for PAH functionalization .
  • Demethylation : Treat with BBr₃ to convert methoxy to hydroxyl groups, enabling further derivatization .
  • Directed C–H Activation : Use the methoxy group as a directing group for Pd-catalyzed C–H arylation .

Analytical Challenges in Characterization

Q: What techniques best distinguish positional isomers (e.g., this compound vs. 1-bromo-4-methoxy-2,6-dimethylbenzene)? A: Use:

  • 2D NMR (COSY, NOESY) : Correlate proton environments to confirm substitution patterns .
  • IR Spectroscopy : Compare C–Br stretching frequencies (~550 cm⁻¹), which vary slightly with substituent proximity .
  • Chromatographic Retention : Employ reverse-phase HPLC with a C18 column; isomers exhibit distinct retention times due to polarity differences .

Mechanistic Studies

Q: What experimental methods elucidate the mechanism of bromine displacement in nucleophilic aromatic substitution (NAS)? A: Key approaches include:

  • Isotopic Labeling : Use 18^{18}O-labeled methoxy groups to track leaving-group effects via mass spectrometry .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • Computational Modeling : Apply density functional theory (DFT) to map transition states and activation barriers .

Environmental and Stability Considerations

Q: How does photolytic degradation of this compound impact its utility in long-term studies? A: Brominated aromatics are prone to UV-induced debromination. Mitigation strategies include:

  • Light Exclusion : Store solutions in amber vials and conduct reactions under dark conditions .
  • Stabilizers : Add radical scavengers (e.g., BHT) to suppress degradation pathways .
  • Monitoring : Use LC-MS to track degradation products (e.g., demethylated or debrominated byproducts) .

Advanced Synthetic Modifications

Q: Can the methyl groups be selectively functionalized without disrupting the bromine or methoxy substituents? A: Yes, via:

  • Radical Bromination : Use N-bromosuccinimide (NBS) and AIBN to selectively brominate methyl groups under controlled conditions .
  • Oxidation : Convert methyl to carboxylic acid groups using KMnO₄ in acidic media, though this may require protecting the methoxy group .

Interdisciplinary Applications

Q: What role does this compound play in materials science or medicinal chemistry? A: It serves as:

  • Liquid Crystal Precursor : Functionalization of the benzene core enables mesomorphic properties for display technologies .
  • Pharmacophore Scaffold : Bromine and methoxy groups enhance binding to aromatic residues in enzyme active sites, as seen in kinase inhibitor design .

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